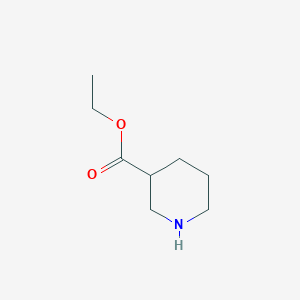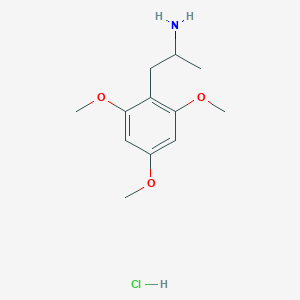
1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves regiospecific syntheses, as seen in the monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane . Although the exact synthesis of 1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride is not detailed, similar synthetic routes could potentially be applied, involving the use of amines and chloro ketones as precursors .
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride has been characterized using various spectroscopic methods, including FT-IR, NMR, and X-ray diffraction . These methods could be employed to determine the structure of 1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride, providing information on bond lengths, angles, and the overall geometry of the molecule.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored, such as the reaction of α-chloro ketone with primary amines to yield N-substituted amides . This suggests that 1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride could also undergo reactions with nucleophiles, leading to the formation of new chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, including their psychotomimetic potency and pharmacokinetic profiles . Additionally, the electronic properties such as HOMO and LUMO energies, as well as the first hyperpolarizability, have been reported for structurally similar molecules . These studies provide a foundation for predicting the properties of 1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride, such as its potential biological activity and its electronic characteristics.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- The reaction of amines with α-chloro ketones, including those related to 1-(2,4,6-Trimethoxyphenyl)propan-2-amine, results in N-substituted propionamides, which are useful in synthesizing various organic compounds (Yadigarov et al., 2009).
Materials Science and Nanotechnology
- The 2,4,6-Trimethoxyphenyl group has been used in the synthesis of silacyclohexanones and (4-silacyclohexan-1-yl)amines, which serve as versatile building blocks for the synthesis of complex molecules (Fischer et al., 2014).
Organic Chemistry and Catalysis
- In organic synthesis, the reaction of 2,4,6-Trimethoxyphenyllithium with carbonates forms compounds like tris(2,4,6-trimethoxyphenyl)methanol, which have applications in the development of new synthetic methodologies (Wada et al., 1997).
- The Trimethoxyphenyl (TMP) iodonium(III) acetate is an effective arylation reagent for hydroxylamines, creating various aniline derivatives important for the synthesis of organic molecules (Kikushima et al., 2022).
Analytical Chemistry
- Modified carbon nanotubes using 3-(trimethoxysilyl)propan-1-amine have been developed for the extraction and analysis of environmental samples, demonstrating the role of trimethoxyphenyl compounds in enhancing analytical methods (Bagheri et al., 2008).
Propriétés
IUPAC Name |
1-(2,4,6-trimethoxyphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-8(13)5-10-11(15-3)6-9(14-2)7-12(10)16-4;/h6-8H,5,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIHNGCKJFYVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1OC)OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504838 | |
| Record name | 1-(2,4,6-Trimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,6-Trimethoxyphenyl)propan-2-amine hydrochloride | |
CAS RN |
23815-74-9 | |
| Record name | 1-(2,4,6-Trimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TMA-6 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VUS8DNG6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




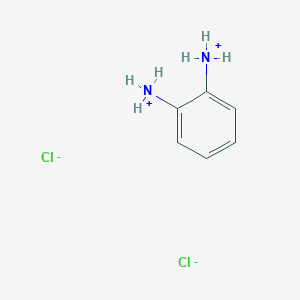

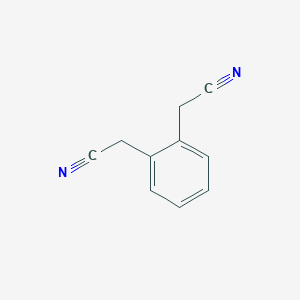

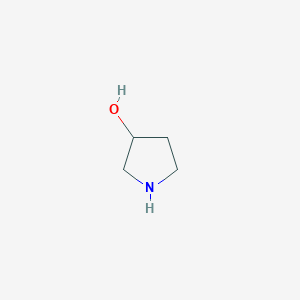
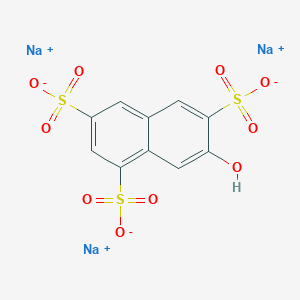
![Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B147426.png)
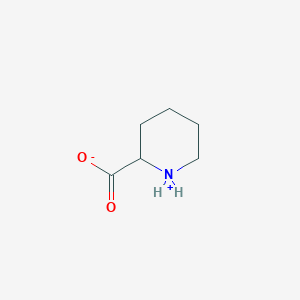
![(1S,2R,11R,12S,15S,16S)-15-Hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B147428.png)
